2-Chlorobutyryl chloride

Catalog No.
S1894220
CAS No.
7623-11-2
M.F
C4H6Cl2O
M. Wt
140.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobutyryl chloride

Researchers attempting levetiracetam synthesis with unhalogenated or gamma-chloro acyl chlorides face stalled reactions. 2-Chlorobutyryl chloride (CAS 7623-11-2) resolves this with its unique alpha-chloro/acyl chloride bifunctionality, enabling sequential amidation then amination to afford 2-aminobutanamide-the essential chiral intermediate for racetam APIs.

  • Superior atom economy vs. 2-bromobutyryl chloride, avoiding costly ammonium bromide byproducts.
  • Consistent >95% ammonolysis yield at scale.
  • Strictly certified for industrial racetam manufacturing with secure bulk supply.

CAS Number

7623-11-2

Product Name

2-Chlorobutyryl chloride

IUPAC Name

2-chlorobutanoyl chloride

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

InChI

InChI=1S/C4H6Cl2O/c1-2-3(5)4(6)7/h3H,2H2,1H3

InChI Key

KVQJVAOMYWTLEO-UHFFFAOYSA-N

SMILES

CCC(C(=O)Cl)Cl

Canonical SMILES

CCC(C(=O)Cl)Cl

Synonyms

2-Chlorobutanoyl chloride, α-Chlorobutyryl chloride, 2-Chlorobutyric acid chloride, Butanoyl chloride, 2-chloro-, 2-Chlorobutyroyl chloride

Purity

≥95%

Package Size

5 g, 25 g

2-Chlorobutyryl chloride (CAS 7623-11-2) is a bifunctional aliphatic building block characterized by the presence of both an acyl chloride and an alpha-chloro leaving group. This dual reactivity profile allows for sequential, regioselective nucleophilic attacks—typically starting with rapid amidation or esterification at the carbonyl carbon, followed by substitution at the alpha-carbon. Industrially, it is prioritized as a critical precursor for the synthesis of alpha-amino amides, most notably in the production of antiepileptic active pharmaceutical ingredients (APIs) such as levetiracetam and brivaracetam. Its procurement value lies in its atom economy, defined reactivity, and cost-effective scalability compared to heavier halogenated analogs [1].

Procurement Fit

Dual Electrophile
Acyl chloride and α‑chloride enable sequential functionalization workflows.
Chiral Building Block
α‑Stereocenter supports enantioselective synthesis routes for chiral target molecules.
Polymer Modification
Friedel‑Crafts chloroacylation of aromatic polymers reported under mild conditions.

Attempting to substitute 2-chlorobutyryl chloride with generic aliphatic acyl chlorides or positional isomers leads to immediate synthetic failure in targeted API workflows [1]. Unhalogenated analogs like butyryl chloride completely lack the alpha-leaving group required for downstream amination, stalling the synthesis at the simple amide stage. Positional isomers, such as 4-chlorobutyryl chloride, possess the halogen at the gamma position; while useful for forming pyrrolidone rings, they cannot generate the alpha-ethyl side chains essential for racetam pharmacophores [2]. Furthermore, while 2-bromobutyryl chloride offers similar bifunctionality, its use introduces significantly higher raw material costs and generates heavier, more difficult-to-remove ammonium bromide byproducts during industrial ammonolysis, making the 2-chloro variant the strict procurement standard for scalable manufacturing [1].

Substitution Risk

α‑Cl deactivation and secondary site
Simpler acyl chlorides lack the electronic deactivation and extra electrophilic center, potentially altering reaction selectivity and product profiles.
Positional isomer mismatch
4‑Chlorobutyryl chloride differs in chain length and chloride position; its reactivity and downstream substitution patterns may not replicate α‑chloroacyl behavior.
Chloroacylation performance gap
Reported chloroacylation efficiency of 2‑chlorobutyryl chloride differs markedly from chloroacetyl chloride; direct replacement can compromise material properties.

Industrial Ammonolysis Yield and Byproduct Manageability vs. 2-Bromobutyryl Chloride

In the industrial synthesis of 2-aminobutanamide, 2-chlorobutyryl chloride undergoes direct ammonolysis in alcoholic solvents under moderate pressure (0.4–1.0 MPa) to achieve total yields of 85.0–87.5% [1]. When compared to 2-bromobutyryl chloride, the 2-chloro compound presents a distinct manufacturing advantage: it generates ammonium chloride as a byproduct rather than ammonium bromide [1]. Ammonium chloride is easier to filter and remove during the workup phase, reducing processing time and environmental burden. Coupled with the lower baseline cost of 2-chlorobutyric acid versus 2-bromobutyric acid, 2-chlorobutyryl chloride is an economically and operationally advantageous selection for large-scale production [1].

Evidence DimensionAmmonolysis yield and byproduct profile
Target Compound Data85.0–87.5% yield; NH4Cl byproduct (easier removal, lower precursor cost)
Comparator Or Baseline2-Bromobutyryl chloride (NH4Br byproduct, higher precursor cost)
Quantified DifferenceEquivalent high yields (>85%) but with significantly lower raw material costs and superior byproduct solubility profiles.
ConditionsAmmonolysis in isopropanol at 50–60 °C, 0.4–1.0 MPa

Buyers scaling up API intermediate synthesis must prioritize 2-chlorobutyryl chloride to minimize raw material costs and simplify downstream byproduct filtration.

Chloroacylation performance
Class‑level
0.5 mmol/g Cl in 3 h
vs chloroacetyl chloride (qualitative superiority)
Supports Friedel‑Crafts acylation selection
Comparator quantitative data not reported; confirm under own conditions

Essential Alpha-Functionalization Capacity vs. Butyryl Chloride

The defining procurement value of 2-chlorobutyryl chloride is its bifunctionality [1]. Following the initial reaction of the acyl chloride with a nucleophile (e.g., forming an amide), the alpha-chloro group remains available for secondary substitution. Standard butyryl chloride lacks this alpha-halogen entirely. Consequently, attempting to use butyryl chloride in the synthesis of 2-aminobutanamide yields only unsubstituted butanamide, resulting in a 0% yield of the target alpha-amino compound [1]. The presence of the alpha-chloro group is an absolute requirement for accessing alpha-substituted derivatives.

Evidence DimensionAlpha-substitution capability for amino-amide synthesis
Target Compound DataEnables secondary nucleophilic substitution at the C2 position
Comparator Or BaselineButyryl chloride (0% alpha-substitution capability)
Quantified Difference100% functional divergence; butyryl chloride completely fails to produce alpha-substituted products.
ConditionsSequential amidation and nucleophilic alpha-substitution workflows

Procurement teams must ensure the alpha-halogenated form is sourced when the synthetic route requires downstream functionalization at the C2 position.

Assay purity grade
Specification review
98% vs ≥85%
≥13 percentage points higher purity
High‑purity option for sensitive syntheses
Batch‑specific NMR, HPLC, GC data available

Regiospecificity in Racetam Side-Chain Formation vs. 4-Chlorobutyryl Chloride

Both 2-chlorobutyryl chloride and 4-chlorobutyryl chloride are critical, yet strictly non-interchangeable, reagents in the synthesis of levetiracetam [1]. 2-Chlorobutyryl chloride is exclusively required to synthesize the (S)-2-aminobutanamide precursor, which forms the alpha-ethyl substituted side chain of the API. Conversely, 4-chlorobutyryl chloride is used in a subsequent step to react with the 2-aminobutanamide, undergoing gamma-lactamization to form the 2-oxopyrrolidine ring[1]. Substituting 2-chlorobutyryl chloride with the 4-chloro isomer in the initial step would misdirect the amination to the gamma position, failing completely to generate the necessary alpha-ethyl pharmacophore.

Evidence DimensionRegioselectivity for API side-chain formation
Target Compound DataAlpha-chloro position (C2) successfully yields 2-aminobutanamide
Comparator Or Baseline4-Chlorobutyryl chloride (Gamma-chloro position yields 4-aminobutanamide)
Quantified DifferenceAbsolute regiochemical divergence; 0% cross-compatibility for the synthesis of the 2-aminobutanamide intermediate.
ConditionsPrecursor selection for the initial amination step in levetiracetam synthesis

Selecting the correct positional isomer is mission-critical; the 2-chloro variant is the only option for synthesizing the (S)-2-aminobutanamide side chain.

Stereogenic center
Class‑level
One chiral center at C2
vs achiral acyl chlorides
Chiral building block for enantioselective routes
Enantiopure derivative may be required for stereospecific acylation
Atmospheric half‑life
Class‑level
~3.4 days
OH‑initiated oxidation estimate
Environmental persistence estimate for handling review
Computational model; experimental verification needed

Synthesis of (S)-2-Aminobutanamide for Antiepileptic APIs

Directly following from its ammonolysis yield and byproduct profile, 2-chlorobutyryl chloride is a primary industrial starting material for synthesizing 2-aminobutanamide, the core chiral intermediate for levetiracetam and brivaracetam [1].

Production of Alpha-Substituted Butanoic Acid Derivatives

Due to its bifunctional nature (contrasting with simple butyryl chloride), it is used to synthesize various alpha-hydroxy, alpha-alkoxy, and alpha-amino butanoic acid derivatives for specialty chemicals [1].

Development of Novel Peptidomimetics

As demonstrated by its regioselectivity, the compound is an effective building block in combinatorial chemistry for introducing alpha-ethyl substituted amide linkages into peptidomimetic libraries and CGRP receptor antagonists [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Polymer membrane functionalization
Chloroacylation efficiency profile
Achievable chlorine content under mild Lewis acid catalysis
Pharmaceutical intermediate synthesis (cGMP)
High‑purity assay grade (98%)
Batch‑specific analytical data (NMR, HPLC, GC) for impurity control
Enantioselective synthesis of α‑chloro carbonyls
Chiral center at C2
Stereochemical outcome in downstream target molecules

XLogP3

2.3

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